molecular formula C24H27N3O4 B2392649 N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899984-91-9

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2392649
CAS RN: 899984-91-9
M. Wt: 421.497
InChI Key: JAUIKUHYNRKFOD-UHFFFAOYSA-N
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Description

“N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its bioactivity effects, given the diverse properties of TMP-bearing compounds . Further studies could also focus on the synthesis of novel derivatives and their potential applications in various biomedical fields .

Mechanism of Action

Target of Action

The primary targets of this compound are proteins that play crucial roles in various cellular processes. The Trimethoxyphenyl (TMP) group, which is part of the compound’s structure, is known to inhibit several proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it has been reported that the TMP group plays a critical role in fitting the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits the polymerization of tubulin, a crucial process in cell division .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it inhibits the polymerization of tubulin, affecting the mitotic spindle formation and thus, cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation , affecting the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

The tmp group, which is part of the compound’s structure, is known to be present in several therapeutically interesting drugs , suggesting that it may have favorable ADME properties.

Result of Action

The compound’s action results in molecular and cellular effects such as the inhibition of cell division due to its effect on tubulin polymerization . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .

properties

IUPAC Name

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-29-20-14-18(15-21(30-2)23(20)31-3)22-19-10-7-11-26(19)12-13-27(22)24(28)25-16-17-8-5-4-6-9-17/h4-11,14-15,22H,12-13,16H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUIKUHYNRKFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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